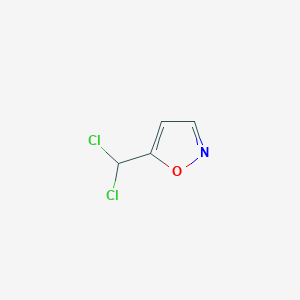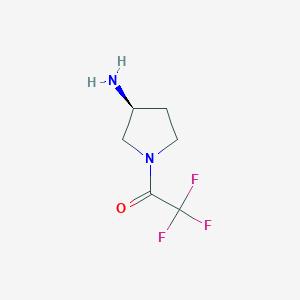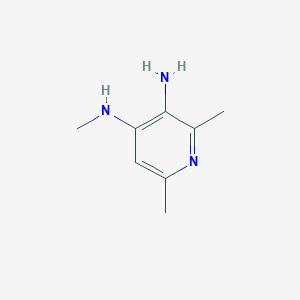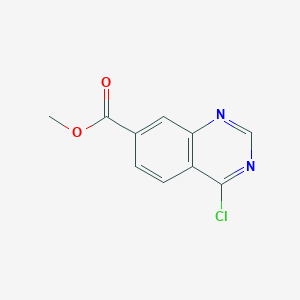
伊格鲁美加德
描述
Synthesis Analysis
The synthesis of Eglumegad or compounds with similar biological activities often involves complex biochemical processes. For instance, the synthesis of prostaglandin E2 synthase, which might share mechanistic pathways with the synthesis of compounds like Eglumegad, involves membrane-associated proteins in the eicosanoid and glutathione metabolism pathways. These enzymes are crucial for the production of specific prostaglandins involved in inflammation and other biological responses (Quraishi, Mancini, & Riendeau, 2002).
Molecular Structure Analysis
Understanding the molecular structure of Eglumegad is essential for elucidating its function and interaction with biological molecules. The study of enzymes like prostaglandin E synthase provides insight into the molecular basis of Eglumegad's activity. These enzymes have a membrane-associated structure and are involved in the metabolism of eicosanoids and glutathione, highlighting the importance of structural analysis in understanding biological functions (Naraba et al., 2002).
Chemical Reactions and Properties
Eglumegad's chemical properties can be inferred from studies on related enzymes and compounds. For instance, the activity of prostaglandin E synthase, which might share similarities with Eglumegad, is affected by various SH-reducing reagents, indicating the significance of thiol groups in its activity. This suggests that Eglumegad may also interact with similar biochemical pathways, highlighting the importance of understanding its chemical reactions and properties (Tanikawa et al., 2002).
Physical Properties Analysis
The physical properties of Eglumegad, such as solubility, stability, and molecular weight, are crucial for its biological function and therapeutic potential. Although specific studies on Eglumegad's physical properties were not identified, research on analogous compounds provides a framework for understanding how these properties could influence its biological activities and interactions.
Chemical Properties Analysis
The chemical properties of Eglumegad, including reactivity, functional groups, and chemical stability, play a pivotal role in its biological functions and potential therapeutic applications. Studies on related biochemical pathways, such as those involving prostaglandin synthesis, offer insights into the chemical properties that could influence Eglumegad's efficacy and interaction with biological systems (Park, Pillinger, & Abramson, 2006).
科学研究应用
焦虑症治疗
伊格鲁美加德正在被研究用于治疗焦虑症的潜力 . 在小鼠实验中,发现它在几种标准测试中与地西泮一样有效地治疗焦虑症状,但没有产生地西泮的任何负面副作用,如镇静和记忆障碍 .
药物成瘾治疗
伊格鲁美加德在药物成瘾治疗方面显示出希望 . 发现它在缓解动物长期使用尼古丁和吗啡戒断症状方面是有效的 . 它还抑制吗啡耐受性的发展 .
神经保护
伊格鲁美加德及其相关药物具有神经保护作用 . 它们与 N-甲基-D-天冬氨酸 (NMDA) 拮抗剂药物产生的神经保护作用具有协同作用 , 这可能使这些药物在帮助脑损伤恢复方面有用。
精神病治疗
伊格鲁美加德可能在治疗某些形式的精神病方面具有潜在用途 . 它减少了 5HT2A 激动剂致幻剂的作用 , 这表明像伊格鲁美加德这样的 mGluR2/3 激动剂可能在这种情况中有用。
对下丘脑-垂体-肾上腺轴的干扰
伊格鲁美加德干扰下丘脑-垂体-肾上腺轴 . <a data-citationid="1cdb9176-6f97-85
作用机制
Target of Action
Eglumegad, also known as LY354740, is a research drug developed by Eli Lilly and Company . It primarily targets the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating the neurotransmitter glutamate’s activity, which is involved in a variety of cognitive processes such as learning and memory .
Mode of Action
Eglumegad acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell . It is unclear whether Eglumegad directly interacts with dopamine D2 receptors .
Biochemical Pathways
The activation of mGluR 2/3 receptors by Eglumegad can influence several biochemical pathways. These pathways are involved in various physiological processes, including anxiety and drug addiction . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Eglumegad has been found to be effective in treating anxiety symptoms in several standard tests, without producing any of the negative side effects such as sedation and memory impairment . It has also been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . Eglumegad and related drugs are neuroprotective and are synergistic with the neuroprotection produced by N-Methyl-D-aspartic acid (NMDA) antagonist drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Eglumegad. These factors can include lifestyle elements such as diet and physical activity, as well as environmental pollution and gut microbiome . .
未来方向
Eglumegad is being investigated for its potential in the treatment of anxiety and drug addiction . It has been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . This raises hope that this drug may be useful for treating drug addiction in humans . Eglumegad and related drugs are neuroprotective and are synergistic with the neuroprotection produced by N-Methyl-D-aspartic acid (NMDA) antagonist drugs . This may make these drugs useful in aiding recovery from brain injury .
属性
IUPAC Name |
2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870131 | |
| Record name | 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176027-90-0, 177317-28-1 | |
| Record name | LY 314582 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176027900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177317281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Eglumegad?
A1: Eglumegad functions as a selective agonist of metabotropic glutamate receptors (mGlu receptors), specifically targeting the mGlu2 and mGlu3 subtypes [, , , ]. These receptors are part of a family of G protein-coupled receptors activated by the neurotransmitter glutamate.
Q2: How does activation of mGlu2 and mGlu3 receptors by Eglumegad translate to a therapeutic effect?
A2: While the precise mechanisms are still under investigation, activation of mGlu2 and mGlu3 receptors is thought to modulate glutamatergic neurotransmission, potentially impacting conditions characterized by glutamate dysregulation [, , , ].
Q3: Has Eglumegad shown potential in any specific clinical conditions?
A3: Preclinical and clinical studies have explored the potential of Eglumegad in various neurological and psychiatric disorders. Notably, research suggests that it might be a candidate for treating substance use disorder and potentially reducing suicidal behavior in individuals with this disorder [, ].
Q4: Are there other drugs that interact with the same targets as Eglumegad?
A4: Yes, several other compounds interact with mGlu2 and mGlu3 receptors. These include agonists like LY389795, LY379268, DCG-IV, and (2R,3R)-APDC, and antagonists such as LY341495 and LY307452 [, , , ]. The existence of these compounds highlights the importance of this receptor family as a pharmacological target.
Q5: What are the structural characteristics of Eglumegad?
A5: Unfortunately, the specific molecular formula, weight, and spectroscopic data for Eglumegad are not available in the provided research abstracts [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



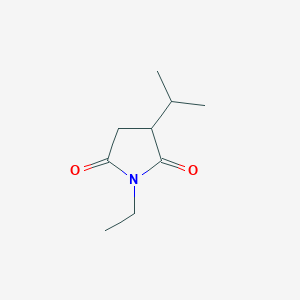
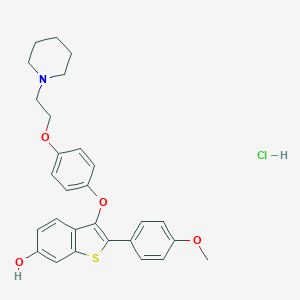
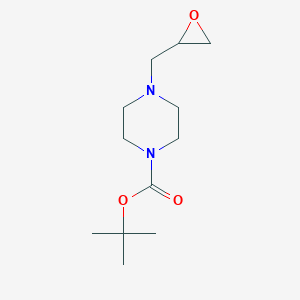

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
